molecular formula C14H10BrN3O B12919633 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one CAS No. 89258-54-8

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one

Cat. No.: B12919633
CAS No.: 89258-54-8
M. Wt: 316.15 g/mol
InChI Key: DHUPHPFUXJYNQH-UHFFFAOYSA-N
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Description

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of amino, bromo, and phenyl groups in this compound suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with a suitable reagent to form the quinazoline core.

    Bromination: Introduction of the bromo group at the 8th position using brominating agents like N-bromosuccinimide (NBS).

    Amination: Introduction of the amino group at the 3rd position using amination reactions.

    Phenylation: Introduction of the phenyl group at the 2nd position using a suitable phenylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions might target the quinazoline core or the bromo group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups at the 8th position.

Scientific Research Applications

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible therapeutic applications, particularly in cancer research due to the known activities of quinazoline derivatives.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Quinazoline derivatives often interact with enzymes or receptors, inhibiting their activity. The presence of the amino, bromo, and phenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its anticancer properties.

    8-Bromoquinazoline: Studied for its biological activities.

    2-Phenylquinazoline: Investigated for various therapeutic applications.

Uniqueness

3-Amino-8-bromo-2-phenylquinazolin-4(3H)-one is unique due to the combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

89258-54-8

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

3-amino-8-bromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C14H10BrN3O/c15-11-8-4-7-10-12(11)17-13(18(16)14(10)19)9-5-2-1-3-6-9/h1-8H,16H2

InChI Key

DHUPHPFUXJYNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2N

Origin of Product

United States

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